molecular formula C10H11FN2O4S B7896287 1-[(2-Fluoro-5-nitrobenzene)sulfonyl]pyrrolidine

1-[(2-Fluoro-5-nitrobenzene)sulfonyl]pyrrolidine

Cat. No.: B7896287
M. Wt: 274.27 g/mol
InChI Key: XGFQEYJJFKJJCC-UHFFFAOYSA-N
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Description

1-[(2-Fluoro-5-nitrobenzene)sulfonyl]pyrrolidine is a chemical compound with the molecular formula C10H11FN2O4S and a molecular weight of 274.27 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further substituted with a 2-fluoro-5-nitrobenzene moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(2-Fluoro-5-nitrobenzene)sulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with 2-fluoro-5-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(2-Fluoro-5-nitrobenzene)sulfonyl]pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(2-Fluoro-5-nitrobenzene)sulfonyl]pyrrolidine is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Fluoro-5-nitrobenzene)sulfonyl]pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group enhances the compound’s solubility and stability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

1-[(2-Fluoro-5-nitrobenzene)sulfonyl]pyrrolidine can be compared with other similar compounds such as:

  • 1-[(2-Chloro-5-nitrobenzene)sulfonyl]pyrrolidine
  • 1-[(2-Bromo-5-nitrobenzene)sulfonyl]pyrrolidine
  • 1-[(2-Iodo-5-nitrobenzene)sulfonyl]pyrrolidine

These compounds share similar structural features but differ in the halogen substituent on the benzene ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties, making this compound unique in its specific applications and effects .

Properties

IUPAC Name

1-(2-fluoro-5-nitrophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O4S/c11-9-4-3-8(13(14)15)7-10(9)18(16,17)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFQEYJJFKJJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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